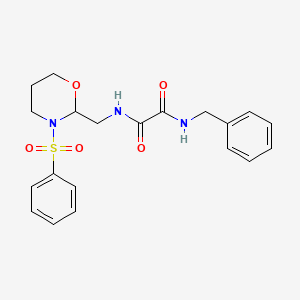

N1-benzyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

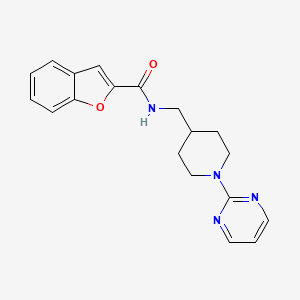

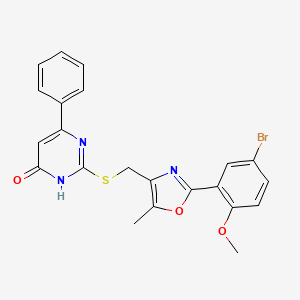

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxalamide backbone, with the benzyl, phenylsulfonyl, and oxazinan groups providing additional complexity. These groups could potentially influence the compound’s reactivity and physical properties.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present. For example, oxalamides are typically solid at room temperature, and they may exhibit hydrogen bonding due to the presence of the amide group .Wissenschaftliche Forschungsanwendungen

Antimalarial and Antiviral Applications

A study highlighted the reactivity investigation of N-(phenylsulfonyl)acetamide derivatives, which are structurally related to N1-benzyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, showing significant antimalarial activity. These compounds, including aminothiazole, aminooxazole, and other derivatives, exhibited in vitro antimalarial activity with IC50 values of <30µM. Additionally, molecular docking studies revealed these compounds' small energy affinity against key proteins in Plasmodium species, suggesting potential applications in developing antimalarial drugs. Further, the docking on main protease (SARS-CoV-2) indicated potential antiviral applications (Fahim & Ismael, 2021).

Organic Synthesis and Material Science

Research into the synthesis of sulfonated benzo[d][1,3]oxazines from N-(2-vinylphenyl)amides and thiols using a K2S2O8-activated charcoal mixture demonstrates the versatility of sulfonamide derivatives in organic synthesis. This study showcases a novel method for producing sulfone-containing heterocycles, highlighting the chemical's potential in synthesizing complex organic molecules and materials with unique properties (Natarajan, Priya, & Chuskit, 2021).

Insecticide Development

Another study presented flubendiamide, a novel class of insecticide with a unique chemical structure featuring sulfonamide groups, demonstrating extremely strong insecticidal activity against lepidopterous pests. This suggests the potential use of N1-benzyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide derivatives in developing new insecticides with novel modes of action (Tohnishi et al., 2005).

Antidepressant Metabolism

A study on the oxidative metabolism of Lu AA21004, a novel antidepressant, highlights the role of sulfonamide derivatives in drug metabolism. This research provides insight into the metabolic pathways of sulfonamide-containing drugs, which could inform the design of drugs with optimized pharmacokinetic properties (Hvenegaard et al., 2012).

Wirkmechanismus

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically relevant for drugs or bioactive compounds. Without specific information on this compound, it’s not possible to provide a mechanism of action.

Eigenschaften

IUPAC Name |

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-benzyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5S/c24-19(21-14-16-8-3-1-4-9-16)20(25)22-15-18-23(12-7-13-28-18)29(26,27)17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMEZFQFSDNDFIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-benzyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2762980.png)

amino}thiophene-2-carboxamide](/img/structure/B2762985.png)

![N-(3-ethylphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B2762993.png)